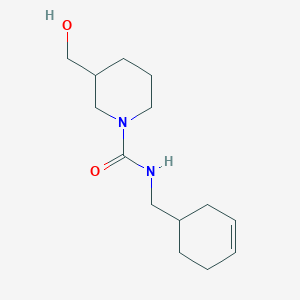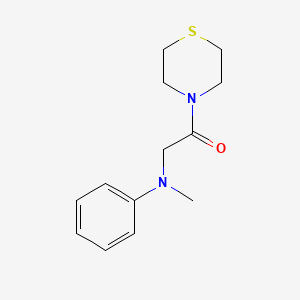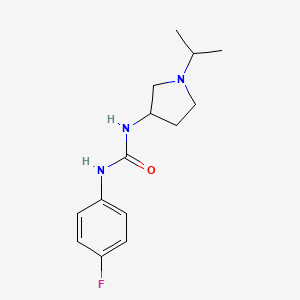
1-(4-Fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a white solid and is commonly referred to as "FPPP" or "Flephedrone". This compound has been the subject of scientific research due to its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea involves the inhibition of the reuptake of serotonin, dopamine, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea are still being studied. However, it has been shown to have stimulant properties, which can lead to increased energy, alertness, and focus. Additionally, it has been found to have anxiolytic properties, which can help to reduce anxiety and stress.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-Fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea in lab experiments include its high affinity for the serotonin transporter, making it a useful tool for studying the role of serotonin in the brain. Additionally, its stimulant properties make it useful for studying the effects of stimulants on behavior and cognition. However, the limitations of using this compound in lab experiments include its potential for abuse and the lack of long-term safety data.
Future Directions
There are several future directions for research on 1-(4-Fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea. These include:
1. Further studies on the mechanism of action of this compound, including its effects on other neurotransmitters and receptors in the brain.
2. Investigating the potential therapeutic applications of this compound in the treatment of depression, anxiety, and ADHD.
3. Developing new synthesis methods for this compound that are more efficient and cost-effective.
4. Studying the long-term safety and potential for abuse of this compound.
5. Exploring the potential use of this compound in the development of new drugs for the treatment of neurological and psychiatric disorders.
In conclusion, 1-(4-Fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea is a chemical compound that has potential applications in medicinal chemistry. Its high affinity for the serotonin transporter and stimulant properties make it a useful tool for studying the role of neurotransmitters in the brain. However, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(4-Fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea involves the reaction of 4-fluoroaniline with 1-propan-2-ylpyrrolidine-3-carboxylic acid, followed by the addition of urea. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the product is typically high, making this synthesis method a viable option for large-scale production.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea has been the subject of extensive scientific research due to its potential applications in medicinal chemistry. It has been found to have a high affinity for the serotonin transporter, making it a potential candidate for the treatment of depression and anxiety disorders. Additionally, it has been shown to have stimulant properties, which could make it useful in the treatment of attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O/c1-10(2)18-8-7-13(9-18)17-14(19)16-12-5-3-11(15)4-6-12/h3-6,10,13H,7-9H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWDMWALBRZCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[(1-ethylpiperidin-4-yl)methyl]benzamide](/img/structure/B7528269.png)
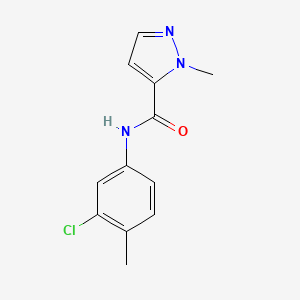
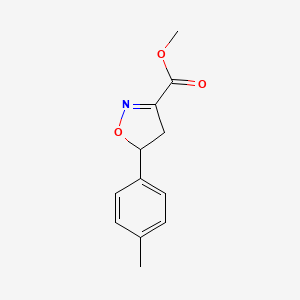

![2-(ethylsulfonylamino)-N-[3-(2-pyridin-2-ylethynyl)phenyl]benzamide](/img/structure/B7528288.png)
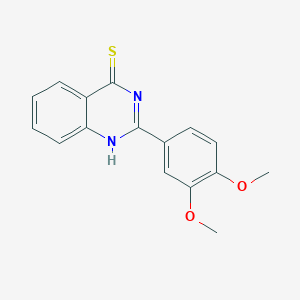
![2,2,2-trifluoroethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B7528296.png)

![2-[(4-Acetyl-3-methylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7528305.png)
![1-phenyl-3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B7528312.png)


